![molecular formula C11H13NO B2377059 6'-Methoxyspiro[cyclopropane-1,3'-indoline] CAS No. 1523068-91-8](/img/structure/B2377059.png)
6'-Methoxyspiro[cyclopropane-1,3'-indoline]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6’-Methoxyspiro[cyclopropane-1,3’-indoline]” is a chemical compound with the molecular formula C11H13NO . It is a white to yellow solid and has a molecular weight of 175.23 .
Synthesis Analysis
The synthesis of spirocyclic compounds like “6’-Methoxyspiro[cyclopropane-1,3’-indoline]” is a significant objective in organic and medicinal chemistry . Various methods for the synthesis of these compounds have been reported . For instance, the Corey–Chaykovsky reaction has been used to produce spirocyclic compounds .Molecular Structure Analysis
The Inchi Code for “6’-Methoxyspiro[cyclopropane-1,3’-indoline]” is 1S/C11H13NO/c1-13-9-4-2-3-8-10 (9)11 (5-6-11)7-12-8/h2-4,12H,5-7H2,1H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Chemical Reactions Analysis
Spirocyclic compounds like “6’-Methoxyspiro[cyclopropane-1,3’-indoline]” have been used in various chemical reactions . For example, they have been used in [1 + 2] cycloaddition reactions of olefins with carbene .Physical And Chemical Properties Analysis
“6’-Methoxyspiro[cyclopropane-1,3’-indoline]” is a white to yellow solid . It has a molecular weight of 175.23 . The storage temperature for this compound is 2-8°C .Scientific Research Applications
Drug Design Processes
Spiroindole and spirooxindole scaffolds, which are similar to 6’-Methoxyspiro[cyclopropane-1,3’-indoline], are very important spiro-heterocyclic compounds in drug design processes . They have bioactivity against cancer cells, microbes, and different types of diseases affecting the human body . Their inherent three-dimensional nature and ability to project functionalities in all three dimensions make them biological targets .
Synthesis of Highly Functionalized Organic Structures
Spiroindole and spirooxindoles, which contain a spirocycle fused at the C2 or C3 of the oxindole moiety, form the core building blocks of highly functionalized organic structures . These important scaffolds are known as the central skeletons of many alkaloids with potential pharmaceutical activity .
Antimicrobial Applications
Spirocyclic systems, such as 6’-Methoxyspiro[cyclopropane-1,3’-indoline], have a broad spectrum of biological properties, including antimicrobial activities . They can inhibit the growth of bacteria, fungi, and other microorganisms .
Antitumor Applications
Spirocyclic systems also exhibit antitumor activities . They can inhibit the growth of tumor cells and can be used in the treatment of various types of cancers .
Antidiabetic Applications
Spirocyclic systems have shown potential in the treatment of diabetes . They can help regulate blood sugar levels and improve insulin sensitivity .
Anticonvulsant Applications
Spirocyclic systems have anticonvulsant activities . They can help control seizures in patients with epilepsy and other neurological disorders .
Antiviral Applications
Spirocyclic systems have antiviral activities . They can inhibit the replication of viruses and can be used in the treatment of various viral infections .
Synthesis of Spirocyclopentanes
A broad range of D-A cyclopropanes could be used as the C-3 synthons to react with oxindole-derived α,β-unsaturated enamides . The structurally sophisticated spiro[cyclopentane-1,3’-indoline] derivatives bearing up to 3 adjacent chiral centres are afforded in excellent yields as single diastereomers .
Safety and Hazards
properties
IUPAC Name |
6-methoxyspiro[1,2-dihydroindole-3,1'-cyclopropane] |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-13-8-2-3-9-10(6-8)12-7-11(9)4-5-11/h2-3,6,12H,4-5,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLGTQXAPZVWJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3(CC3)CN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6'-Methoxyspiro[cyclopropane-1,3'-indoline] |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.